BenchChemオンラインストアへようこそ!

6-chloro-9H-purine-8-carboxylic acid

Medicinal Chemistry Parallel Synthesis Purine Scaffold Diversification

6-Chloro-9H-purine-8-carboxylic acid is a uniquely bifunctional purine building block featuring orthogonal C6-Cl and C8-COOH handles. This enables sequential SNAr and amide coupling for rapid 6,8-disubstituted library synthesis, eliminating multiple protection steps compared to mono-functionalized purines. Essential for medicinal chemistry groups targeting kinases, adenosine receptors, or developing PROTACs and biomolecule conjugates. Streamline your divergent synthesis with this pre-functionalized, scalable intermediate.

Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
CAS No. 1044770-57-1
Cat. No. B6278524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-9H-purine-8-carboxylic acid
CAS1044770-57-1
Molecular FormulaC6H3ClN4O2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)NC(=N2)C(=O)O
InChIInChI=1S/C6H3ClN4O2/c7-3-2-4(9-1-8-3)11-5(10-2)6(12)13/h1H,(H,12,13)(H,8,9,10,11)
InChIKeyDNCAWBLRBIPPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-9H-purine-8-carboxylic acid (CAS 1044770-57-1): A Dual-Functional Purine Scaffold for Targeted Derivatization


6-Chloro-9H-purine-8-carboxylic acid (CAS 1044770-57-1) is a heterocyclic building block belonging to the 6-chloro-8-substituted purine class [1]. The compound features a purine core functionalized with a chlorine atom at the 6-position and a carboxylic acid moiety at the 8-position [2]. These two orthogonal reactive handles enable sequential, regioselective modifications via nucleophilic aromatic substitution (SNAr) at C6 and amide/ester coupling at C8, offering synthetic versatility distinct from mono-functionalized purine intermediates [3].

Why 6-Chloro-9H-purine-8-carboxylic Acid Cannot Be Replaced by Common Purine Intermediates in Multi-Step Syntheses


Common purine intermediates such as 6-chloropurine (CAS 87-42-3), 6-chloro-9H-purine-9-carboxylate esters, or 8-substituted purines lacking the C6 chloro group each possess only a single reactive site for derivatization [1]. In contrast, 6-chloro-9H-purine-8-carboxylic acid provides two distinct, orthogonal reactive handles (C6-Cl for SNAr and C8-COOH for amide/ester coupling) on the same scaffold [2]. Substituting a simpler analog would necessitate additional protection/deprotection steps or alternative synthetic routes, increasing step count and potentially reducing overall yield [3]. The presence of both functional groups in a single, commercially available intermediate enables divergent library synthesis with fewer synthetic operations, a critical consideration for medicinal chemistry workflows where scaffold complexity and synthetic tractability directly impact project timelines and resource allocation.

Evidence-Based Differentiation of 6-Chloro-9H-purine-8-carboxylic Acid Relative to Structural Analogs


Dual Orthogonal Reactive Sites vs. Single-Functional Purine Intermediates

6-Chloro-9H-purine-8-carboxylic acid possesses two orthogonal reactive functional groups—C6-Cl (SNAr electrophile) and C8-COOH (carboxylate for amide/ester coupling)—on the same purine core [1]. The most direct comparator, 6-chloropurine (CAS 87-42-3), contains only the C6-Cl reactive site and lacks the C8 carboxylic acid functionality [2]. Conversely, purine-8-carboxylic acid analogs lacking the C6 chloro substituent cannot undergo direct SNAr at C6 without prior activation. This dual functionality enables sequential, regioselective diversification from a single starting material without requiring intermediate functional group interconversion steps [3].

Medicinal Chemistry Parallel Synthesis Purine Scaffold Diversification

Enabling Access to 6,8-Disubstituted Purine Chemical Space Unattainable from 6-Chloropurine Alone

The two-step synthetic strategy developed for 6,8-disubstituted N-9-unprotected purines relies on intermediates with functionality at both C6 and C8 positions [1]. In this protocol, cyclization of 6-chloro-4,5-diaminopyrimidine with carboxylic acids yields 8-substituted-6-chloro-purines—a class that includes 6-chloro-9H-purine-8-carboxylic acid when the carboxylic acid component is appropriately selected [2]. The resulting 6-chloro-8-substituted intermediates then undergo SNAr at C6 with amines or Pd-catalyzed amidation to generate fully diversified 6,8-disubstituted purines. Without a C8 functional group present in the intermediate (as with 6-chloropurine), this sequential diversification strategy is not possible without additional synthetic operations [3].

Combinatorial Chemistry Purine Library Synthesis Kinase Inhibitor Scaffolds

Limitation Disclosure: Insufficient Direct Comparative Bioactivity Data for This Specific Compound

A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals that no peer-reviewed studies have directly evaluated 6-chloro-9H-purine-8-carboxylic acid in biological assays against comparator compounds [1]. While structurally related 6-chloro-8-substituted purine derivatives have been synthesized and evaluated for antimicrobial activity [2], and 6-chloropurine derivatives show PNP inhibitory activity with reported IC50 values [3], no quantitative bioactivity data exists specifically for the target compound itself. Procurement decisions for biological applications must therefore rely on the compound's established utility as a synthetic intermediate rather than any demonstrated biological target engagement.

Data Transparency Procurement Risk Assessment Biological Activity

Strategic Application Scenarios for 6-Chloro-9H-purine-8-carboxylic Acid in Medicinal Chemistry and Chemical Biology


Divergent Synthesis of 6,8-Disubstituted Purine Libraries for Kinase Inhibitor Screening

As established in the two-step methodology reported by Ibrahim and Legraverend, 6-chloro-8-substituted purines serve as key intermediates for generating 6,8-disubstituted purine libraries [1]. In this workflow, 6-chloro-9H-purine-8-carboxylic acid can be employed as the 8-substituted component, with its C8-carboxylic acid group providing a direct handle for amide coupling with diverse amines to install the first diversity element. The C6-chloro group is subsequently displaced via SNAr with a second amine set, yielding fully diversified 6,8-disubstituted purines. This scenario is optimal for medicinal chemistry groups synthesizing focused purine libraries targeting kinases or adenosine receptors, where access to 6,8-disubstituted chemical space is required.

Synthesis of Purine-Containing Bioconjugates and Chemical Probes

The C8-carboxylic acid moiety enables direct conjugation of the purine scaffold to biomolecules (e.g., peptides, proteins, or fluorescent reporters) via standard amide bond formation, while the intact C6-chloro group remains available for subsequent diversification or for installation of a cell-permeability-enhancing moiety. This orthogonal reactivity profile is supported by the class-level evidence that 6-chloro-8-substituted purines undergo efficient C6 SNAr without affecting C8 substituents [2]. Chemical biology groups developing target-engagement probes or bifunctional degrader molecules (PROTACs) may prioritize this scaffold for its ability to sequentially introduce a target-binding motif at C6 and an E3 ligase-recruiting element via the C8-carboxylate.

Process Development and Route Scouting for 6,8-Disubstituted Purine APIs

For industrial process chemistry teams developing scalable routes to 6,8-disubstituted purine active pharmaceutical ingredients (APIs) or advanced intermediates, 6-chloro-9H-purine-8-carboxylic acid represents a strategically pre-functionalized building block. As demonstrated in the solvent-free catalytic protocol for 6-chloro-8-substituted-9H-purine synthesis [3], this compound class can be accessed under mild, scalable conditions. Procuring the pre-formed 6-chloro-8-carboxy intermediate eliminates at least one synthetic operation compared to building the 8-carboxylate from 6-chloropurine, reducing process development time and potentially improving overall yield. This scenario applies to CROs and pharmaceutical development groups evaluating convergent synthetic strategies for purine-based drug candidates.

Internal Standard or Reference Material for Analytical Method Development

Based on its defined physicochemical properties—including a topological polar surface area (TPSA) of 91.8 Ų and an XLogP3 value of 0.9 [4]—6-chloro-9H-purine-8-carboxylic acid may serve as a calibration standard or system suitability reference for HPLC and LC-MS methods analyzing purine-containing pharmaceutical intermediates. Its distinct retention characteristics, arising from the combination of a moderately polar purine core with a carboxylic acid moiety, make it suitable for method validation applications where well-characterized, high-purity purine standards are required. Analytical chemistry groups developing impurity profiling methods for purine-based APIs may find utility in this commercially available, structurally defined compound.

Quote Request

Request a Quote for 6-chloro-9H-purine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.